molecular formula C17H13N5O B10755318 3-[[4-(1,2,4-triazol-1-yl)phenyl]iminomethyl]-1H-indol-2-ol

3-[[4-(1,2,4-triazol-1-yl)phenyl]iminomethyl]-1H-indol-2-ol

Cat. No.: B10755318
M. Wt: 303.32 g/mol
InChI Key: ZAWQQTPMPNRJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-(1,2,4-triazol-1-yl)phenyl]iminomethyl]-1H-indol-2-ol is a complex organic compound that features both an indole and a triazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of the indole ring, a common structural motif in many natural products and pharmaceuticals, combined with the triazole ring, known for its stability and bioactivity, makes this compound a promising candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(1,2,4-triazol-1-yl)phenyl]iminomethyl]-1H-indol-2-ol typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the 1,2,4-triazole derivative, which is then coupled with a suitable indole precursor. The key steps include:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of hydrazine derivatives with formamide or other suitable reagents under acidic or basic conditions.

    Coupling with the indole ring: The triazole derivative is then reacted with an indole precursor, often involving a condensation reaction facilitated by catalysts such as palladium or copper complexes.

    Final functionalization: The resulting intermediate is further functionalized to introduce the hydroxyl group at the 2-position of the indole ring, often through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(1,2,4-triazol-1-yl)phenyl]iminomethyl]-1H-indol-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the indole ring can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), or halogenating agents (e.g., bromine or chlorine).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield indole-2-one derivatives, while reduction of the imine group can produce 3-[[4-(1,2,4-triazol-1-yl)phenyl]aminomethyl]-1H-indol-2-ol.

Scientific Research Applications

Chemistry

In chemistry, 3-[[4-(1,2,4-triazol-1-yl)phenyl]iminomethyl]-1H-indol-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. The presence of both indole and triazole rings, which are known for their bioactivity, suggests that this compound could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The compound’s ability to inhibit certain enzymes or receptors could lead to the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of polymers, coatings, and other materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-[[4-(1,2,4-triazol-1-yl)phenyl]iminomethyl]-1H-indol-2-ol involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, while the triazole ring can form stable complexes with metal ions or other biomolecules. This dual functionality allows the compound to modulate multiple pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[[4-(1,2,4-triazol-1-yl)phenyl]aminomethyl]-1H-indol-2-ol: Similar structure but with an amine group instead of an imine.

    1H-indole-2-ol derivatives: Compounds with modifications on the indole ring.

    1,2,4-triazole derivatives: Compounds with various substituents on the triazole ring.

Uniqueness

What sets 3-[[4-(1,2,4-triazol-1-yl)phenyl]iminomethyl]-1H-indol-2-ol apart is its combination of the indole and triazole rings, which provides a unique set of chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

3-[[4-(1,2,4-triazol-1-yl)phenyl]iminomethyl]-1H-indol-2-ol

InChI

InChI=1S/C17H13N5O/c23-17-15(14-3-1-2-4-16(14)21-17)9-19-12-5-7-13(8-6-12)22-11-18-10-20-22/h1-11,21,23H

InChI Key

ZAWQQTPMPNRJCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C=NC3=CC=C(C=C3)N4C=NC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.